molecular formula C9H10O4 B1590222 Methyl 4-hydroxy-2-methoxybenzoate CAS No. 28478-46-8

Methyl 4-hydroxy-2-methoxybenzoate

Cat. No. B1590222
Key on ui cas rn: 28478-46-8
M. Wt: 182.17 g/mol
InChI Key: KCWJRQPHPPKPBK-UHFFFAOYSA-N
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Patent
US08048887B2

Procedure details

To a 250 mL Erlenmeyer flask was added methyl 4-amino-2-methoxybenzoate (7.5 g, 41.4 mmol) and a 25% solution of sulfuric acid (40 mL, 188 mmol). The solution was cooled to 0° C. and a saturated solution of sodium nitrite (4.29 g, 62.2 mmol) was added drop wise. The orange mixture was stirred for 15 minutes. The resulting diazonium solution was then very slowly poured into a 1 L flask containing 500 mL of 3% sulfuric acid. The solution was stirred for 5 minutes then transferred to a separatory funnel. The reaction mixture was diluted with 150 mL of DCM, extracted, dried over magnesium sulfate and concentrated. to a red solid. The resulting solid was triturated with hexane to give 5.71 grams of the desired phenol as a red powder (73% yield). The LC/MS data was obtained on a Shimadzu analytical LC/MICROMASS® Platform LC (ESI+) at 220 nm using the following set of conditions: Waters Sunfire 5 μm C18, 4.6×30 mm column, with a gradient of 0-100% B (B=90% HPLC grade methanol/0.1% trifluoroacetic acid/10% HPLC grade water), (A=90% HPLC grade water/0.1% trifluoroacetic acid/10% HPLC grade methanol), in 2 minutes with a 1 minute hold at a rate of 4 mL/minute. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.67-3.72 (m, 3H), 3.74 (s, 3H), 6.39 (dd, J=8.66, 2.13 Hz, 1H), 6.45 (d, J=2.13 Hz, 1H), 7.59 (d, J=8.66 Hz, 1H). LCMS Rt=1.070 min., m/z 183.09 (M+H), 96% purity.
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
4.29 g
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
73%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.S(=O)(=O)(O)[OH:15].N([O-])=O.[Na+]>C(Cl)Cl>[OH:15][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OC)C=C1)OC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
4.29 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
500 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The orange mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
then transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=CC(=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.71 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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